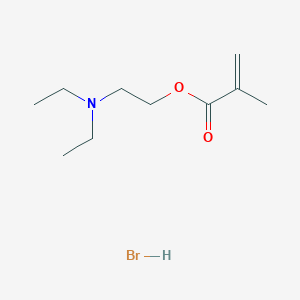![molecular formula C15H17N3O4 B14360220 Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate CAS No. 90460-18-7](/img/structure/B14360220.png)
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate is a chemical compound with a complex structure that includes a pyrazole ring and an aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by esterification with dimethyl butanedioate. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis.
Dimethyl 2,3-dihydroxybutanedioate: Used in organic synthesis.
Uniqueness
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate is unique due to its specific structure, which combines a pyrazole ring with an aminophenyl group
Propriétés
Numéro CAS |
90460-18-7 |
|---|---|
Formule moléculaire |
C15H17N3O4 |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
dimethyl 2-[1-(2-aminophenyl)pyrazol-3-yl]butanedioate |
InChI |
InChI=1S/C15H17N3O4/c1-21-14(19)9-10(15(20)22-2)12-7-8-18(17-12)13-6-4-3-5-11(13)16/h3-8,10H,9,16H2,1-2H3 |
Clé InChI |
VMWMJWIOSUFKEP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=NN(C=C1)C2=CC=CC=C2N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


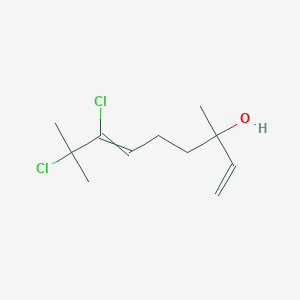
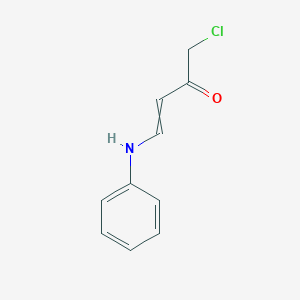

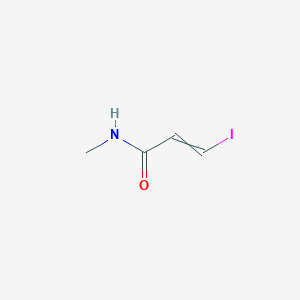
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
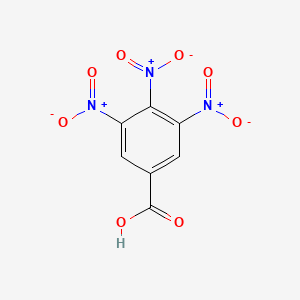
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
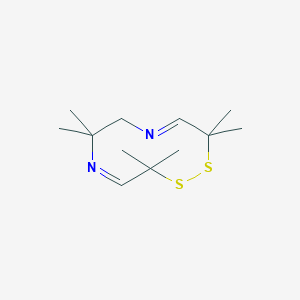
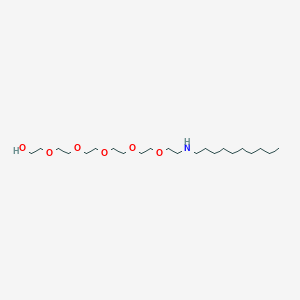
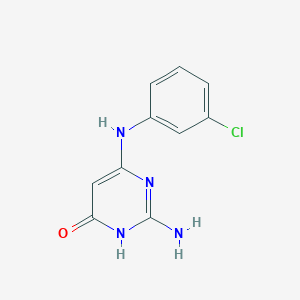
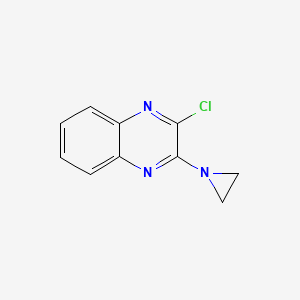
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
